molecular formula C20H19ClO3 B3946717 4-BUTYL-7-[(3-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-7-[(3-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B3946717
M. Wt: 342.8 g/mol
InChI Key: OVANNPZJWZDHCW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-7-[(3-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenol, 3-chlorobenzyl chloride, and chromen-2-one.

    Etherification: The first step involves the etherification of 4-butylphenol with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form 4-butyl-3-chlorophenyl ether.

    Cyclization: The next step is the cyclization of the ether intermediate with chromen-2-one in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-7-[(3-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

4-BUTYL-7-[(3-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BUTYL-7-[(3-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-7-[(3-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Similar structure but with a methoxy group instead of a chloro group.

    4-BUTYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Similar structure but with a fluoro group instead of a chloro group.

    4-BUTYL-7-[(3-BROMOPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the chlorophenyl group in 4-BUTYL-7-[(3-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

4-butyl-7-[(3-chlorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-2-3-6-15-11-20(22)24-19-12-17(8-9-18(15)19)23-13-14-5-4-7-16(21)10-14/h4-5,7-12H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVANNPZJWZDHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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